
Boc-L-4-Fluorophenylalanine
Overview
Description
Boc-L-4-Fluorophenylalanine is a fluoroamino acid derivative of L-phenylalanine. It is characterized by the presence of a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is a white crystalline solid that is stable at room temperature and soluble in ethanol and dimethylformamide .
Mechanism of Action
Target of Action
Boc-L-4-Fluorophenylalanine is a derivative of L-phenylalanine . It is a substrate for tyrosine hydroxylase (TH), an enzyme that plays a crucial role in the biosynthesis of catecholamines.
Mode of Action
The compound interacts with its target, tyrosine hydroxylase, influencing the regulation of this enzyme. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of catecholamines. It influences the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Pharmacokinetics
The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue.
Result of Action
The molecular and cellular effects of this compound’s action are complex and varied. It plays a significant role in the development of tumor-specific probes, particularly in the context of L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancers. This makes it useful for PET imaging studies in cancer research.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Fluorophenylalanine typically involves the esterification of L-phenylalanine with 4-fluorobenzoic anhydride. The reaction uses the Boc protecting group to protect the amino group during the process. The final product is obtained through crystallization and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is produced in cGMP (current Good Manufacturing Practice) facilities to meet the standards required for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: Boc-L-4-Fluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is L-4-Fluorophenylalanine.
Scientific Research Applications
Chemistry
- Building Block for Peptides : Boc-L-4-Fluorophenylalanine is widely used in the synthesis of complex organic molecules and peptides. Its unique properties allow for the incorporation of fluorinated amino acids into peptide sequences, which can enhance the biological activity and stability of the resulting compounds.
Biology
- Protein Synthesis Studies : The compound is utilized to study protein synthesis and tRNA function by incorporating it into proteins. This helps researchers understand the role of specific amino acids in protein structure and function.
Medicine
- Tumor-Specific Probes : this compound plays a crucial role in developing tumor-specific probes for positron emission tomography (PET) imaging studies in cancer research. Its incorporation into radiotracers allows for better visualization of tumor metabolism and localization.
- Therapeutic Applications : The compound has potential applications as an enzyme inhibitor and therapeutic agent. Its fluorinated structure can improve the pharmacological properties of peptide-based drugs.
Industry
- Pharmaceutical Development : It is used in synthesizing various amino acid derivatives and pharmaceuticals, particularly those targeting specific biological pathways.
Case Study 1: Cancer Imaging
A study highlighted the use of this compound in developing radiolabeled probes for PET imaging. The incorporation of this compound into radiotracers allowed for improved specificity in detecting tumors with high levels of L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells .
Case Study 2: Peptide Therapeutics
Research has shown that incorporating this compound into peptide sequences can enhance their stability against enzymatic degradation. This property is particularly valuable for therapeutic peptides used in treating chronic diseases .
Comparative Analysis Table
Property/Aspect | This compound | L-Phenylalanine | 4-Fluorophenylalanine |
---|---|---|---|
Fluorination | Yes | No | Yes |
Boc Protection | Yes | No | No |
Stability | High | Moderate | Moderate |
Application in Drug Development | Yes | Limited | Limited |
Use in Imaging Studies | Yes | No | No |
Comparison with Similar Compounds
L-Phenylalanine: The parent compound without the fluorine atom and Boc group.
4-Fluorophenylalanine: Similar structure but lacks the Boc protecting group.
Boc-L-Phenylalanine: Similar structure but lacks the fluorine atom.
Uniqueness: Boc-L-4-Fluorophenylalanine is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination enhances its stability and reactivity, making it a valuable compound for various research applications .
Biological Activity
Boc-L-4-Fluorophenylalanine (Boc-L-4-F-Phe) is a fluorinated derivative of L-phenylalanine, characterized by the presence of a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered significant interest in biochemical research due to its unique properties and applications in various fields, including medicinal chemistry, protein synthesis, and cancer imaging.
Boc-L-4-F-Phe is synthesized through several methods, typically involving the esterification of L-phenylalanine with 4-fluorobenzoic anhydride, followed by protection of the amino group with the Boc group. The final product is purified through crystallization. The introduction of the fluorine atom modifies several physicochemical properties, enhancing its stability and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈FNO₄ |
Molecular Weight | 273.30 g/mol |
Solubility | Soluble in ethanol, DMF |
Appearance | White crystalline solid |
Boc-L-4-F-Phe influences various biological pathways primarily through its interaction with proteins involved in neurotransmitter synthesis, particularly catecholamines. The fluorine substitution alters the acidity, basicity, hydrophobicity, and overall conformation of the amino acid, which can enhance protein stability and affect enzymatic activity.
- Protein Synthesis : Boc-L-4-F-Phe is utilized to study tRNA function and protein synthesis by incorporating it into peptides. Its incorporation can lead to enhanced stability and altered interactions within protein structures.
- Enzymatic Activity : The compound has been shown to modulate the activity of enzymes such as tyrosine hydroxylase, which plays a critical role in catecholamine biosynthesis. This modulation affects neurotransmitter levels and can influence physiological responses.
- Pharmacokinetics : The presence of fluorine enhances the bioavailability of Boc-L-4-F-Phe compared to its non-fluorinated counterparts, making it a valuable tool for drug development.
Case Studies
Several studies have highlighted the utility of Boc-L-4-F-Phe in cancer research and imaging:
- Tumor Imaging : Boc-L-4-F-Phe has been employed as a precursor for developing tumor-specific probes for positron emission tomography (PET). Its ability to target L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, facilitates selective imaging of tumor tissues .
- Fluorinated Peptides : Research indicates that peptides containing Boc-L-4-F-Phe exhibit improved resistance to proteolytic degradation, enhancing their potential as therapeutic agents .
Applications in Research
Boc-L-4-F-Phe serves multiple roles across various scientific domains:
- Medicinal Chemistry : It is used in synthesizing novel peptide-based drugs and studying their interactions with biological targets.
- Biochemistry : The compound aids in elucidating mechanisms of protein folding and stability.
- Material Science : Recent studies suggest its application in enhancing the properties of perovskite solar cells through defect passivation .
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427310 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41153-30-4 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41153-30-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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